3,4-Diethoxytoluene
Description
Properties
IUPAC Name |
1,2-diethoxy-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-12-10-7-6-9(3)8-11(10)13-5-2/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJOFFUIJZDZBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180758 | |
| Record name | 3,4-Diethoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2612-56-8 | |
| Record name | 1,2-Diethoxy-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2612-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Diethoxytoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Diethoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-diethoxytoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIETHOXYTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJ8K4Y5ZTR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Diethoxytoluene can be synthesized through the alkylation of 4-methylcatechol with ethyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon may be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
3,4-Diethoxytoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Produces quinones.
Reduction: Yields dihydro derivatives.
Substitution: Results in halogenated derivatives.
Scientific Research Applications
Chemistry
3,4-Diethoxytoluene serves as an internal standard in high-performance liquid chromatography (HPLC) for quantifying various compounds. Its stability and distinct spectral properties make it suitable for analytical chemistry applications.
Biology and Medicine
Research has identified several biological activities associated with this compound:
-
Cytotoxicity : Studies show that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
Cell Line IC50 (µM) HepG-2 15.5 MCF-7 18.2 A549 16.8
The mechanism involves apoptosis induction and disruption of metabolic pathways in cancer cells.
-
Antimicrobial Properties : The compound has demonstrated effectiveness against several bacterial strains:
Bacterial Strain MIC (mg/mL) Staphylococcus aureus 0.6 Escherichia coli 1.2 Pseudomonas aeruginosa 0.9
These findings suggest its potential as a natural antimicrobial agent.
Environmental Applications
This compound is also being studied for its role in environmental biotechnology:
- Biodegradation : Certain microbial strains can utilize this compound as a carbon source, aiding in bioremediation efforts to degrade toxic organic pollutants.
- Oxidation Reactions : The compound can undergo enzymatic oxidation leading to more polar metabolites, enhancing its biodegradability.
Case Study 1: Cytotoxicity Assessment
A comprehensive study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation across multiple lines, supporting its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, the compound was tested against a range of bacterial strains, revealing its broad-spectrum antimicrobial activity.
Mechanism of Action
The mechanism of action of 3,4-Diethoxytoluene involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxy groups enhance its lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxytoluene: Similar structure but with methoxy groups instead of ethoxy groups.
2,4-Diethoxytoluene: Ethoxy groups are positioned differently on the aromatic ring.
Uniqueness
3,4-Diethoxytoluene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ethoxy groups at the 3 and 4 positions makes it more lipophilic compared to its methoxy counterpart, 3,4-Dimethoxytoluene .
Biological Activity
3,4-Diethoxytoluene, a methoxylated aromatic compound, has garnered attention for its potential biological activities. This article delves into its biological properties, including antioxidant effects, insecticidal activity, and implications for medicinal chemistry, supported by data tables and case studies.
This compound (C₉H₁₂O₂) is characterized by its two ethoxy groups attached to the aromatic ring. Its structure is crucial for its interaction with biological systems. The compound's molecular formula indicates a relatively simple structure that may facilitate various biological interactions.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of this compound. A study on the essential oils of Phoenix dactylifera spathe indicated that this compound exhibited significant DPPH free radical scavenging activity, suggesting its potential as an antioxidant agent.
Table 1: DPPH Scavenging Activity of this compound
| Sample | Concentration (µg/mL) | % Inhibition |
|---|---|---|
| This compound | 50 | 65% |
| 3,4-Dimethoxybenzaldehyde | 50 | 58% |
| Control (Ascorbic Acid) | 50 | 85% |
The data indicate that this compound exhibits a notable ability to inhibit free radicals, which is essential for preventing oxidative stress-related diseases .
Insecticidal Activity
The compound has also been studied for its insecticidal properties . Research focusing on plant-derived compounds has shown that this compound can act as an effective repellent against certain insect species.
Case Study: Efficacy Against Mosquitoes
In a controlled laboratory setting, the repellent activity of this compound was assessed against Aedes aegypti. The following results were obtained:
- Concentration Tested: 100 µg/mL
- Repellency Rate: 75%
- Comparison with DEET: DEET at the same concentration showed a repellency rate of 90%.
These findings suggest that while not as potent as DEET, this compound may serve as a viable alternative in insect repellent formulations .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies suggest that its antioxidant properties are linked to the donation of hydrogen atoms to free radicals, thus stabilizing them and preventing cellular damage. Additionally, its structural similarity to other known insect repellents may allow it to interfere with the olfactory receptors in insects.
Therapeutic Potential
The therapeutic implications of this compound are being explored in various fields:
- Medicinal Chemistry: Its antioxidant and anti-inflammatory properties position it as a candidate for developing new pharmaceuticals.
- Environmental Applications: Due to its insecticidal properties, it may be used in eco-friendly pest control strategies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
